molecular formula C6H10O2 B1523375 3-Ethyloxetane-3-carbaldehyde CAS No. 98485-37-1

3-Ethyloxetane-3-carbaldehyde

Cat. No. B1523375
CAS RN: 98485-37-1
M. Wt: 114.14 g/mol
InChI Key: WBBLZANXGQZNNM-UHFFFAOYSA-N
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Description

3-Ethyloxetane-3-carbaldehyde is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Ethyloxetane-3-carbaldehyde is 1S/C6H10O2/c1-2-6 (3-7)4-8-5-6/h3H,2,4-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

3-Ethyloxetane-3-carbaldehyde is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Synthetic Applications and Catalysis One of the main applications of compounds related to 3-Ethyloxetane-3-carbaldehyde is in synthetic chemistry, where they serve as key intermediates in the synthesis of heterocyclic compounds and complex organic molecules. For example, cyclopalladated complexes of perylene imine show the potential for forming acetato-bridged dinuclear complexes, highlighting the utility of similar aldehydes in organometallic chemistry for synthesizing compounds with interesting luminescent and catalytic properties (S. Lentijo, J. Miguel, P. Espinet, 2011). Furthermore, compounds like 3-Ethyloxetane-3-carbaldehyde could play a role in the development of new catalytic processes, as illustrated by studies on nickel-promoted MoS2 bulk catalysts for deoxygenation reactions, which are critical for biomass conversion and the synthesis of biofuels (M. R. D. Brimont et al., 2012).

Material Science and Luminescence Aldehydes similar to 3-Ethyloxetane-3-carbaldehyde are used in material science, particularly in the synthesis of luminescent materials and the design of fluorescent sensors. Research on Ln(III) complexes with chromone-carbaldehyde derivatives demonstrates the potential of such compounds in creating materials with significant antioxidant activity and the ability to bind DNA, which could have implications for biomedical imaging and therapeutic applications (Ju Wang et al., 2009). Additionally, these studies hint at the potential of 3-Ethyloxetane-3-carbaldehyde derivatives in developing new fluorescent probes and materials with tailored optical properties.

Environmental and Green Chemistry The structural features of 3-Ethyloxetane-3-carbaldehyde suggest its potential utility in green chemistry applications, including the development of more sustainable synthetic methods. For instance, the use of ionic liquids for Knoevenagel condensation reactions presents a method to conduct chemical transformations in a more environmentally benign medium, offering higher yields and shorter reaction times than traditional methods (R. V. Hangarge et al., 2002). Such approaches could be applicable to the synthesis and functionalization of 3-Ethyloxetane-3-carbaldehyde and its derivatives, contributing to the advancement of green synthetic strategies.

Safety And Hazards

The safety information for 3-Ethyloxetane-3-carbaldehyde includes several hazard statements: H226, H302, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-ethyloxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBLZANXGQZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704082
Record name 3-Ethyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxetane-3-carbaldehyde

CAS RN

98485-37-1
Record name 3-Ethyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyloxetane-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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